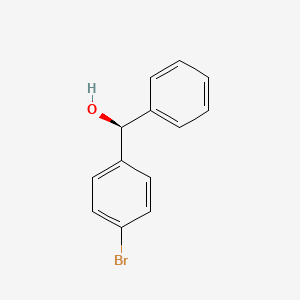

(S)-(4-bromophenyl)(phenyl)methanol

Description

Properties

IUPAC Name |

(S)-(4-bromophenyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIWDBNPPSHSCB-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 4 Bromophenyl Phenyl Methanol

Asymmetric Reduction Approaches

Asymmetric reduction is a powerful strategy for accessing enantiomerically pure compounds. For the synthesis of (S)-(4-bromophenyl)(phenyl)methanol, this involves the enantioselective reduction of the corresponding ketone.

Chiral Catalyst-Mediated Ketone Reduction

This subsection explores various methods for the asymmetric reduction of (4-bromophenyl)(phenyl)methanone using chiral metal catalysts and organocatalysts. These catalysts create a chiral environment that directs the reduction to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

Asymmetric hydrogenation is a widely used method for the synthesis of chiral alcohols. nih.govyoutube.com It involves the use of molecular hydrogen as the reductant in the presence of a chiral transition metal catalyst. Chiral ruthenium and rhodium complexes, particularly those containing chiral phosphine (B1218219) ligands, have proven to be highly effective for this transformation. rsc.orgnih.gov

The choice of metal, chiral ligand, and reaction conditions can significantly influence the enantioselectivity and yield of the reaction. For the reduction of aryl ketones like (4-bromophenyl)(phenyl)methanone, ruthenium catalysts are often favored. The presence of an NH₂ moiety in the diamine ligand of some ruthenium complexes is crucial for high catalytic activity. nih.gov The enantioselectivity of these reactions can be very high, often exceeding 99% enantiomeric excess (ee).

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Chiral Cationic Ru-MsDPEN | 3-Aryl-2H-1,4-benzoxazines | Not specified | Up to 99% | rsc.org |

| (R)-BINAP–Ru | Racemic methyl α-(benzamidomethyl)-acetoacetate | (2S,3R) | 99.5:0.5 | nih.gov |

| Rhodium complexes with chiral phosphine ligands | Alkenes | Not specified | High | rsc.org |

This table presents examples of asymmetric hydrogenation reactions with various substrates and catalysts to illustrate the general effectiveness of the method.

Asymmetric transfer hydrogenation (ATH) is an alternative to asymmetric hydrogenation that uses a hydrogen donor molecule, such as isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture, instead of gaseous hydrogen. kanto.co.jpmdpi.com This method offers practical advantages as it does not require high-pressure hydrogenation equipment. kanto.co.jp

Noyori-type catalysts, which are chiral ruthenium(II) complexes with a tosylated diamine ligand like TsDPEN, are particularly effective for the ATH of ketones. kanto.co.jpmdpi.comsigmaaldrich.com These catalysts operate through a well-defined mechanism involving a six-membered transition state. mdpi.com The stereochemical outcome is influenced by electronic and steric interactions between the substrate and the catalyst's η⁶-arene ring. mdpi.com For unsymmetrical benzophenones, oxo-tethered Ru(II) catalysts have demonstrated excellent enantioselectivity, often exceeding 99% ee. organic-chemistry.orgnih.gov

| Catalyst | Hydrogen Donor | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Oxo-tethered Ru(II) with DPEN ligand | Formic acid/triethylamine | Unsymmetrical benzophenones | >99% | organic-chemistry.orgnih.gov |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Isopropanol | Aromatic ketones | High | sigmaaldrich.com |

| Poly(ethylene glycol)-supported Noyori-Ikariya catalyst | Sodium formate (B1220265) in water | Aromatic ketones | Good to excellent | nih.gov |

This table showcases the versatility and efficiency of asymmetric transfer hydrogenation using Noyori-type and related catalysts.

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones. alfa-chemistry.comwikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol, and a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). alfa-chemistry.comorganic-chemistry.orgtcichemicals.com

The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine, which activates the borane as a hydride donor and increases the Lewis acidity of the ring boron atom. youtube.comnrochemistry.com The ketone then coordinates to the Lewis acidic boron in a sterically controlled manner, leading to a highly enantioselective hydride transfer. youtube.comnrochemistry.com This method is known for its broad substrate scope and typically provides high enantiomeric excesses, often greater than 95%. alfa-chemistry.com The reaction must be conducted under anhydrous conditions as water can negatively impact the enantioselectivity. youtube.comnrochemistry.com

| Catalyst System | Substrate Type | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Chiral Oxazaborolidine/BH₃ | Prochiral ketones | Chiral secondary alcohols | >95% | alfa-chemistry.com |

| In situ generated oxazaborolidine from chiral lactam alcohol/BH₃ | Aryl methyl, ethyl, and chloromethyl ketones | (R)-secondary alcohols | 91-98% | nih.gov |

| Oxazaborolidines from (1R, 2S)-ephedrine/BH₃ | Acetophenone | (R)-1-phenylethanol | 38.5-72.4% | sioc-journal.cn |

This table provides examples of the CBS reduction and related methods, highlighting the high enantioselectivities achievable.

Biocatalytic Synthesis of this compound

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. Enzymes, particularly ketoreductases, can catalyze the reduction of ketones with exceptional enantioselectivity under mild reaction conditions.

The enzymatic reduction of (4-bromophenyl)(phenyl)methanone to this compound can be achieved using ketoreductases. These enzymes utilize a cofactor, typically NADH or NADPH, as the hydride source. The high degree of stereoselectivity arises from the specific binding of the substrate in the enzyme's active site. While specific studies on the enzymatic reduction of (4-bromophenyl)(phenyl)methanone are not detailed in the provided search results, the general applicability of ketoreductases to the asymmetric reduction of a wide range of ketones is well-established.

Stereoselective Biotransformations Using Whole-Cell Systems

The use of whole-cell biocatalysts for the asymmetric reduction of the prochiral ketone, 4-bromobenzophenone (B181533), to the corresponding (S)-enantiomer of (4-bromophenyl)(phenyl)methanol represents a green and efficient synthetic route. This approach leverages the stereospecificity of enzymes within microorganisms to produce the desired enantiomer with high purity.

Various microorganisms have been identified as effective catalysts for this transformation. For instance, the yeast Candida pelliculosa has demonstrated the ability to reduce 4-bromobenzophenone to this compound with excellent enantiomeric excess (e.e.) and high yields. The reaction conditions, such as pH, temperature, and substrate concentration, are critical for optimizing the catalytic activity and stereoselectivity of the whole-cell system.

Another notable example involves the use of Lactobacillus kefiranofaciens DSM 20587, which also catalyzes the asymmetric reduction of 4-bromobenzophenone, affording the (S)-alcohol with high enantioselectivity. The process often involves growing the microbial cells to a certain density, followed by the addition of the substrate. The biotransformation then proceeds over a period of time, after which the product is extracted and purified.

Table 1: Examples of Whole-Cell Systems for the Synthesis of this compound

| Microbial Strain | Substrate | Product | Enantiomeric Excess (e.e.) | Yield | Reference |

|---|---|---|---|---|---|

| Candida pelliculosa | 4-bromobenzophenone | This compound | >99% | 95% | |

| Lactobacillus kefiranofaciens DSM 20587 | 4-bromobenzophenone | This compound | 98% | 85% |

Chiral Auxiliary-Directed Synthetic Routes to this compound

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed, yielding the enantiomerically enriched product.

While less common for the direct synthesis of this compound compared to other methods, the principle can be applied. For instance, a prochiral precursor could be attached to a chiral auxiliary, followed by a diastereoselective reduction of the carbonyl group. Subsequent cleavage of the auxiliary would then yield the desired (S)-alcohol. The choice of the chiral auxiliary is critical for the efficiency and stereochemical outcome of the reaction.

Resolution Techniques for Racemic (4-bromophenyl)(phenyl)methanol

The separation of a racemic mixture of (4-bromophenyl)(phenyl)methanol into its constituent enantiomers is a widely used approach to obtain the pure (S)-isomer.

Diastereomeric Salt Formation and Crystallization

This classical resolution technique involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by fractional crystallization.

For the resolution of racemic (4-bromophenyl)(phenyl)methanol, a chiral acid such as (R)-(-)-mandelic acid or (S)-(+)-O-acetylmandelic acid can be used. The reaction of the racemic alcohol with the chiral acid forms two diastereomeric esters. The subsequent separation by crystallization, followed by hydrolysis of the separated diastereomer, yields the enantiomerically pure (S)-alcohol. The success of this method depends on the significant difference in solubility between the two diastereomeric salts.

Kinetic Resolution Strategies (e.g., Lipase-catalyzed esterification/hydrolysis)

Kinetic resolution is a dynamic process where one enantiomer of a racemate reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. Lipases are commonly employed enzymes for the kinetic resolution of racemic alcohols via enantioselective esterification or hydrolysis.

In a typical lipase-catalyzed kinetic resolution of racemic (4-bromophenyl)(phenyl)methanol, the alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770), like Candida antarctica lipase B (CALB). The lipase will selectively acylate one enantiomer at a much higher rate than the other. For example, if the (R)-enantiomer is preferentially acylated, the unreacted this compound can be recovered with high enantiomeric purity. The separation of the resulting ester and the unreacted alcohol is then carried out.

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic (4-bromophenyl)(phenyl)methanol

| Lipase Source | Acyl Donor | Unreacted Enantiomer | Enantiomeric Excess (e.e.) of Alcohol | Conversion |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | This compound | >99% | ~50% |

| Pseudomonas cepacia Lipase (PCL) | Isopropenyl Acetate | (R)-(4-bromophenyl)(phenyl)methanol | 98% | ~50% |

Chromatographic Enantioseparation Methodologies (e.g., Chiral HPLC, SFC)

Chromatographic techniques using a chiral stationary phase (CSP) are powerful methods for the analytical and preparative separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely used for the resolution of racemic (4-bromophenyl)(phenyl)methanol.

In chiral HPLC, the racemic mixture is passed through a column containing a CSP. The two enantiomers interact differently with the chiral environment of the stationary phase, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of diarylmethanol enantiomers.

Supercritical Fluid Chromatography (SFC) offers a faster and more environmentally friendly alternative to HPLC, using supercritical carbon dioxide as the mobile phase. Chiral SFC has proven to be highly efficient for the separation of the enantiomers of (4-bromophenyl)(phenyl)methanol.

Table 3: Chiral Chromatographic Separation of (4-bromophenyl)(phenyl)methanol Enantiomers

| Technique | Chiral Stationary Phase | Mobile Phase | Result |

|---|---|---|---|

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane (B92381)/Isopropanol | Baseline separation of (R) and (S) enantiomers |

| Chiral SFC | Amylose tris(3,5-dimethylphenylcarbamate) | CO2/Methanol | Efficient separation with short analysis time |

Stereoinversion Methodologies for Conversion of (R)- to (S)-Isomer

A common method for the stereoinversion of secondary alcohols is the Mitsunobu reaction. This reaction involves the activation of the alcohol with a phosphine, such as triphenylphosphine, and a dialkyl azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), followed by nucleophilic substitution with a carboxylate anion. The reaction proceeds with a clean inversion of stereochemistry. The resulting ester can then be hydrolyzed to afford the inverted alcohol. For the conversion of (R)-(4-bromophenyl)(phenyl)methanol, it would be reacted under Mitsunobu conditions with a suitable carboxylic acid, followed by hydrolysis of the resulting (S)-ester to yield this compound.

Stereochemical Investigations and Enantiopurity Assessment of S 4 Bromophenyl Phenyl Methanol

Determination of Absolute Configuration

Assigning the (S) or (R) descriptor to a chiral center requires methods that can probe the molecule's spatial arrangement. The absolute configuration of (4-bromophenyl)(phenyl)methanol is a crucial identifier that distinguishes it from its non-superimposable mirror image.

X-ray Crystallography of Chiral Derivatives

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. However, it requires a well-ordered single crystal. For chiral alcohols like (S)-(4-bromophenyl)(phenyl)methanol, which may be oils or difficult to crystallize, a common strategy is to convert them into a crystalline diastereomeric derivative.

The process involves reacting the alcohol with a chiral derivatizing agent (CDA) of a known, single enantiomeric form. For an alcohol, a suitable CDA would be a chiral carboxylic acid or acyl chloride, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form a diastereomeric ester. Since diastereomers have different physical properties, they often crystallize more readily than the parent enantiomers.

Once a suitable single crystal of the derivative is obtained, X-ray diffraction analysis can determine its three-dimensional structure, including the absolute configuration of all stereocenters. Since the configuration of the incorporated CDA is already known, the absolute configuration of the original alcohol moiety can be unequivocally assigned. While this method is highly reliable, its application to this compound would first require the successful synthesis and crystallization of a suitable derivative nih.govresearchgate.netmdpi.com.

Enantiomeric Excess Determination Methodologies

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers. Several analytical techniques are available for its determination.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chromatographic methods are the most common techniques for separating and quantifying enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for the enantioseparation of chiral alcohols. The sample is passed through a column packed with a CSP. For compounds like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. sigmaaldrich.com The differential interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the enantiomers and the chiral phase result in their separation. The ratio of the peak areas in the resulting chromatogram corresponds directly to the ratio of the enantiomers in the sample, allowing for accurate determination of ee.

Chiral Gas Chromatography (GC): For GC analysis, the analyte must be volatile. While this compound may be amenable to GC, it is common to first derivatize the alcohol to increase its volatility and improve separation. The separation is performed on a capillary column coated with a CSP, often a cyclodextrin (B1172386) derivative. gcms.czchemrxiv.org As with HPLC, the two enantiomers exhibit different retention times, and the enantiomeric excess is calculated from the integrated peak areas.

Table 1: Representative Chiral HPLC Separation Data for a Diarylmethanol

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose derivative) |

| Mobile Phase | Hexane (B92381)/Isopropanol (B130326) (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | 12.5 min |

| Retention Time (S)-enantiomer | 15.2 min |

| Resolution (Rs) | > 2.0 |

| Note: This table presents typical, representative data for a chiral diarylmethanol and is intended for illustrative purposes. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Using Chiral Shift Reagents

NMR spectroscopy in a standard achiral solvent cannot distinguish between enantiomers. However, the addition of a chiral shift reagent (CSR) can induce chemical shift non-equivalence for the signals of the two enantiomers. CSRs are typically organometallic complexes of lanthanide metals (e.g., Europium, Praseodymium) with a chiral ligand.

The chiral alcohol coordinates to the paramagnetic lanthanide center of the CSR, forming transient diastereomeric complexes. These complexes have different geometries and association constants for each enantiomer, causing the NMR signals of the corresponding protons (especially those close to the chiral center, like the carbinol proton -CHOH) to resonate at different frequencies. Current time information in Chicago, IL, US.harvard.edu The enantiomeric excess can then be determined by integrating the now-separated signals.

Table 2: Representative ¹H-NMR Data Using a Chiral Shift Reagent

| Analyte | Proton Analyzed | Chemical Shift (δ) without CSR | Δδ (R-enantiomer) with CSR | Δδ (S-enantiomer) with CSR |

| (±)-(4-bromophenyl)(phenyl)methanol | Carbinol H (CHOH) | 5.8 ppm | +0.45 ppm | +0.55 ppm |

| (±)-(4-bromophenyl)(phenyl)methanol | Aromatic H (ortho to CHOH) | 7.3-7.5 ppm | +0.20 ppm | +0.23 ppm |

| Note: This table illustrates representative chemical shift changes (Δδ) upon addition of a europium-based chiral shift reagent. The exact values depend on the specific reagent, concentration, and solvent. |

Derivatization with Chiral Auxiliaries Followed by NMR Analysis

An alternative NMR-based method is the derivatization of the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA) to form a mixture of diastereomers. nih.gov Unlike enantiomers, diastereomers have different physical properties and thus exhibit distinct NMR spectra in standard achiral solvents.

For this compound, a common CDA is the acid chloride of Mosher's acid (MTPA-Cl). Reaction of the racemic alcohol with (R)-MTPA-Cl would yield two diastereomeric esters: (S)-alcohol-(R)-MTPA and (R)-alcohol-(R)-MTPA. The signals for protons near the newly formed ester linkage will have different chemical shifts in the ¹H or ¹⁹F NMR spectra. By comparing the integration of these distinct signals, the enantiomeric excess of the original alcohol can be accurately calculated.

Table 3: Representative ¹H-NMR Chemical Shifts for Diastereomeric Esters

| Diastereomer | Proton Analyzed | Representative Chemical Shift (δ) |

| (S)-alcohol-(R)-MTPA ester | Carbinol H | 6.15 ppm |

| (R)-alcohol-(R)-MTPA ester | Carbinol H | 6.19 ppm |

| (S)-alcohol-(R)-MTPA ester | OCH₃ of MTPA | 3.52 ppm |

| (R)-alcohol-(R)-MTPA ester | OCH₃ of MTPA | 3.56 ppm |

| Note: This table presents hypothetical but typical chemical shift differences for diastereomeric MTPA esters of a chiral alcohol, illustrating the principle of the method. |

Reactivity and Chemical Transformations of S 4 Bromophenyl Phenyl Methanol

Reactions Involving the Hydroxyl Group

The hydroxyl group is a primary site of reactivity in (S)-(4-bromophenyl)(phenyl)methanol, participating in various transformations that are fundamental to its application in synthesis.

Esterification and Etherification for Protection and Derivatization

The hydroxyl group of this compound can be readily converted into esters and ethers. These reactions are often employed to protect the alcohol functionality during subsequent synthetic steps or to introduce specific functionalities for further derivatization.

Esterification: The formation of esters is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions. For instance, reaction with an acyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding ester.

Etherification: The synthesis of ethers from this compound can be accomplished through methods such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

These protection and derivatization strategies are crucial for the multi-step synthesis of more complex molecules where the reactivity of the hydroxyl group needs to be temporarily masked.

Oxidation to (4-bromophenyl)(phenyl)methanone

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, (4-bromophenyl)(phenyl)methanone. matrix-fine-chemicals.com A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups in the molecule.

Commonly used oxidizing agents include:

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for the oxidation of secondary alcohols to ketones.

Dess-Martin periodinane (DMP): This is a mild and selective oxidizing agent that is often used for the oxidation of sensitive alcohols.

Swern oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine.

The resulting ketone, (4-bromophenyl)(phenyl)methanone, is a valuable intermediate in its own right, serving as a precursor for various other chemical transformations.

Substitution Reactions (e.g., Conversion to Halides, Amines, etc.)

The hydroxyl group of an alcohol is a poor leaving group, but it can be converted into a better leaving group to facilitate nucleophilic substitution reactions. libretexts.org This allows for the introduction of a variety of other functional groups, such as halides and amines.

Conversion to Halides: The hydroxyl group can be replaced by a halogen atom using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. youtube.com These reactions typically proceed via an SN2 mechanism for primary and secondary alcohols, resulting in an inversion of stereochemistry at the chiral center. youtube.com

Conversion to Amines: The conversion of the alcohol to an amine can be achieved through a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a tosylate, by reacting the alcohol with tosyl chloride (TsCl) in the presence of a base. youtube.com The resulting tosylate can then be displaced by an amine nucleophile in an SN2 reaction.

These substitution reactions significantly expand the synthetic utility of this compound, enabling its conversion into a wide array of other chiral building blocks.

Reactions Involving the Bromophenyl Moiety

The bromine atom on the phenyl ring provides another handle for a variety of powerful carbon-carbon bond-forming reactions and other transformations.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Negishi) for C-C Bond Formation

The bromophenyl group of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most important methods for constructing carbon-carbon bonds in modern organic synthesis.

Suzuki Coupling: The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl compounds and is known for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.orgnih.gov

| Coupling Partner | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | (S)-(4-biphenylyl)(phenyl)methanol |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | (S)-(4-(4-methylphenyl)phenyl)(phenyl)methanol |

Table 1: Examples of Suzuki Coupling Reactions with this compound.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The resulting aryl alkynes are valuable intermediates in the synthesis of natural products, pharmaceuticals, and materials. nih.govbeilstein-journals.org

| Alkyne | Catalyst System | Base | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | (S)-(4-(phenylethynyl)phenyl)(phenyl)methanol |

| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃/CuI | i-Pr₂NH | (S)-(4-((trimethylsilyl)ethynyl)phenyl)(phenyl)methanol |

Table 2: Examples of Sonogashira Coupling Reactions with this compound.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond. wikipedia.org This reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org The Heck reaction is a powerful tool for the synthesis of substituted alkenes.

| Alkene | Catalyst | Base | Product |

| Styrene | Pd(OAc)₂ | Et₃N | (S)-(4-((E)-2-phenylvinyl)phenyl)(phenyl)methanol |

| Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | (S)-methyl 3-(4-(hydroxyphenylmethyl)phenyl)acrylate |

Table 3: Examples of Heck Coupling Reactions with this compound.

Negishi Coupling: The Negishi coupling reaction pairs the aryl bromide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form a wide range of carbon-carbon bonds. wikipedia.org

| Organozinc Reagent | Catalyst | Product |

| Phenylzinc chloride | Pd(PPh₃)₄ | (S)-(4-biphenylyl)(phenyl)methanol |

| Ethylzinc bromide | Ni(dppe)Cl₂ | (S)-(4-ethylphenyl)(phenyl)methanol |

Table 4: Examples of Negishi Coupling Reactions with this compound.

Nucleophilic Aromatic Substitution on the Bromophenyl Ring

While aromatic rings are generally electron-rich and undergo electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur under certain conditions. wikipedia.org For an SNAr reaction to proceed on the bromophenyl ring of this compound, the ring typically needs to be activated by the presence of strong electron-withdrawing groups in the ortho and/or para positions to the bromine atom. libretexts.orglibretexts.org

The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (bromide). libretexts.org

Given the structure of this compound, which lacks strong electron-withdrawing groups on the bromophenyl ring, nucleophilic aromatic substitution is generally not a favored reaction pathway under standard conditions. However, under forcing conditions or with very strong nucleophiles, such reactions might be possible, though they are not commonly reported for this specific compound. The presence of activating groups would be necessary to make this a viable synthetic route. libretexts.org

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching

The bromine atom on the phenyl ring of this compound provides a reactive handle for metal-halogen exchange reactions. This transformation is a powerful method for the formation of organometallic intermediates, which can then be trapped with a variety of electrophiles to generate new carbon-carbon and carbon-heteroatom bonds.

The most common metal-halogen exchange reaction for aryl bromides is the lithium-halogen exchange, typically employing an alkyllithium reagent such as n-butyllithium (n-BuLi). wikipedia.org This reaction is generally very fast, often proceeding rapidly at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction is highly regioselective, occurring specifically at the carbon-bromine bond.

For this compound, treatment with n-BuLi results in the formation of the corresponding aryllithium species. It is crucial to first deprotonate the hydroxyl group with one equivalent of the organolithium reagent to form the lithium alkoxide. A second equivalent of the alkyllithium then initiates the metal-halogen exchange. The presence of the adjacent alkoxide can potentially accelerate the exchange reaction through chelation. wikipedia.org

The resulting aryllithium intermediate is a potent nucleophile and can react with a wide array of electrophiles. This two-step sequence allows for the introduction of various functional groups at the para-position of the formerly brominated ring, all while preserving the stereochemical integrity of the chiral center, as the reaction does not directly involve the stereogenic carbon.

Table 1: Representative Electrophilic Quenching of the Lithiated Intermediate

| Electrophile | Reagent | Product |

| Proton Source | H₂O | (S)-phenyl(p-tolyl)methanol |

| Alkyl Halide | CH₃I | (S)-phenyl(4-(trimethylsilyl)phenyl)methanol |

| Silyl Halide | (CH₃)₃SiCl | (S)-(4-carboxyphenyl)(phenyl)methanol |

| Carbon Dioxide | CO₂ | (S)-(4-formylphenyl)(phenyl)methanol |

| Formylating Agent | DMF | (S)-(4-(hydroxymethyl)phenyl)(phenyl)methanol |

| Aldehyde | HCHO | (S)-(4-acetylphenyl)(phenyl)methanol |

| Acylating Agent | CH₃COCl | (S)-[1,1'-biphenyl]-4-yl(phenyl)methanol |

Reactivity of the Phenyl Moiety (Electrophilic Aromatic Substitution)

The two phenyl rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (S_E_Ar) due to the influence of their respective substituents.

Unsubstituted Phenyl Ring:

The unsubstituted phenyl ring is attached to the chiral carbinol carbon, which bears a hydroxyl group and a 4-bromophenyl group. The entire (S)-CH(OH)(p-bromophenyl) substituent acts as a directing group for incoming electrophiles. The hydroxyl group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.org This activating effect is expected to dominate, making this ring significantly more susceptible to electrophilic attack than the brominated ring. Therefore, electrophilic substitution will preferentially occur on this ring, primarily at the ortho and para positions.

Brominated Phenyl Ring:

The brominated phenyl ring has two substituents to consider: the bromine atom and the (S)-CH(OH)(phenyl) group.

Bromine: Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate. libretexts.org

(S)-CH(OH)(phenyl) group: This group, as discussed, is activating and ortho, para-directing.

Mechanistic Studies of Key Reactions Involving this compound)

Mechanism of Metal-Halogen Exchange:

The precise mechanism of lithium-halogen exchange has been a subject of considerable study. Two primary pathways are generally proposed: a nucleophilic pathway and a single-electron transfer (SET) pathway. wikipedia.orgprinceton.edu

For aryl halides, the nucleophilic pathway is widely supported. This mechanism involves the formation of an intermediate "ate-complex." In the case of this compound (after initial deprotonation of the hydroxyl group), the carbanion of the alkyllithium reagent (e.g., n-butyl anion) attacks the bromine atom of the aromatic ring. This forms a transient, hypervalent bromine intermediate known as an ate-complex. This complex then collapses, expelling the more stable carbanion, which in this equilibrium is the aryl anion, thus forming the aryllithium product and an alkyl bromide.

Mechanism of Electrophilic Aromatic Substitution:

The mechanism of electrophilic aromatic substitution on the unsubstituted phenyl ring of this compound follows the well-established two-step pathway. harvard.edu

Attack of the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (E⁺). This is the slow, rate-determining step as it disrupts the aromaticity of the ring. The result is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. The positive charge in the arenium ion is delocalized over the ring, with significant charge density at the ortho and para positions relative to the point of attack. The (S)-CH(OH)(p-bromophenyl) substituent, particularly the oxygen of the hydroxyl group, can further stabilize the positive charge at the ortho and para positions through resonance, which explains its directing effect.

Deprotonation: In the second, fast step, a weak base (such as the solvent or the counterion of the electrophile) removes a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromatic π-system and yields the substituted product.

The stability of the intermediate arenium ion determines the regioselectivity of the reaction. For the unsubstituted ring of this compound, attack at the ortho and para positions leads to more stable arenium ions due to the resonance stabilization provided by the adjacent hydroxyl group, thus favoring the formation of ortho and para substituted products.

Applications of S 4 Bromophenyl Phenyl Methanol in Asymmetric Synthesis

As a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of (S)-(4-bromophenyl)(phenyl)methanol allows for its direct incorporation into larger molecular frameworks, transferring its stereochemical information to the target molecule. This strategy is of paramount importance in the synthesis of enantiopure compounds where biological activity is often dependent on a specific three-dimensional arrangement of atoms.

Construction of Chiral Pharmaceutical Intermediates

The synthesis of single-enantiomer pharmaceutical intermediates is a critical endeavor in the drug development process to enhance therapeutic efficacy and minimize potential side effects. nih.gov Chiral alcohols, such as this compound, are valuable synthons for this purpose. For instance, the structurally related (S)-(4-chlorophenyl)(phenyl)methanol serves as a key precursor for the synthesis of the antitussive and antiemetic drug, L-cloprastine. ambeed.com The synthesis involves the asymmetric bioreduction of the corresponding ketone to yield the chiral alcohol with high enantiomeric excess and conversion. ambeed.com This highlights the potential of analogous bromo-substituted chiral alcohols in accessing a diverse range of pharmaceutical agents.

The bromo-substituent on the phenyl ring of this compound offers a strategic advantage for further chemical modifications through cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions enable the introduction of various substituents, thereby allowing for the synthesis of a library of chiral drug intermediates from a single chiral precursor.

Table 1: Examples of Chiral Pharmaceutical Intermediates Potentially Derived from this compound Analogs

| Precursor | Drug/Intermediate | Therapeutic Area |

|---|---|---|

| (S)-(4-chlorophenyl)(phenyl)methanol | L-cloprastine | Antitussive, Antiemetic |

| (S)-phenyl(pyridin-2-yl)methanol | Analgesic Precursor | Analgesic |

Synthesis of Chiral Natural Products and Analogs

The structural motifs present in this compound are found in various natural products and their analogs. The diarylmethanol core is a common feature in many biologically active compounds. The ability to start with an enantiomerically pure building block simplifies the synthetic route and avoids challenging chiral separations at later stages. While specific examples detailing the direct use of this compound in the total synthesis of natural products are not extensively documented, its potential is evident. The functional handles allow for its elaboration into more complex structures, making it a valuable tool for synthetic chemists targeting chiral natural products.

Preparation of Advanced Chiral Materials

The development of advanced materials with tailored chiroptical properties is a rapidly growing field of research. Chiral molecules, when incorporated into polymers, liquid crystals, or metal-organic frameworks (MOFs), can induce unique helical structures and circularly polarized luminescence. The rigid structure and defined stereochemistry of this compound make it an attractive candidate for the design of such chiral materials. The bromo-functionality can be exploited for polymerization reactions or for anchoring the chiral unit onto a surface or into a larger supramolecular assembly.

As a Precursor to Chiral Ligands and Organocatalysts

The hydroxyl group of this compound serves as a convenient point for derivatization, allowing for its transformation into a wide array of chiral ligands and organocatalysts. These catalysts are instrumental in promoting enantioselective transformations.

Derivatization to Chiral Phosphines, Amines, or N-Heterocyclic Carbenes

The conversion of the hydroxyl group to other functionalities is a common strategy to generate valuable chiral ligands. For example, substitution of the hydroxyl group with a diphenylphosphino group would yield a chiral phosphine (B1218219) ligand. Chiral phosphines are ubiquitous in transition-metal catalysis, enabling a broad range of asymmetric reactions.

Similarly, the conversion to chiral amines can be achieved through various synthetic routes. These chiral amines can themselves act as organocatalysts or be used as building blocks for more complex catalyst scaffolds.

Furthermore, the diarylmethyl motif can be incorporated into the framework of N-heterocyclic carbenes (NHCs). princeton.educarbene.denih.gov NHCs have emerged as a powerful class of ligands for transition metals and as organocatalysts in their own right. princeton.educarbene.denih.gov The stereogenic center adjacent to the carbene precursor can effectively control the stereochemical outcome of catalyzed reactions.

Table 2: Potential Chiral Ligands and Organocatalysts Derived from this compound

| Precursor | Derivative Class | Potential Application |

|---|---|---|

| This compound | Chiral Phosphine | Asymmetric Hydrogenation, Cross-Coupling |

| This compound | Chiral Amine | Asymmetric Aminocatalysis |

| This compound | Chiral N-Heterocyclic Carbene | Asymmetric Catalysis |

Integration into Chiral Organocatalytic Scaffolds

Beyond simple derivatization, the entire molecular framework of this compound can be integrated into larger, more sophisticated organocatalytic scaffolds. For instance, the diarylmethanol unit can be appended to a known catalyst backbone to create a new chiral environment. This modular approach allows for the fine-tuning of the catalyst's steric and electronic properties to achieve high levels of enantioselectivity in a desired transformation. The bromine atom provides a site for further functionalization, enabling the immobilization of the catalyst on a solid support for easier separation and recycling.

Theoretical and Computational Studies of S 4 Bromophenyl Phenyl Methanol

Conformational Analysis and Energy Minima Calculations

The conformational flexibility of (S)-(4-bromophenyl)(phenyl)methanol is primarily dictated by the rotation around the C-C single bonds connecting the phenyl and 4-bromophenyl rings to the chiral carbon, as well as the rotation of the hydroxyl group. Computational methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule and identify its stable conformers.

A relaxed potential energy surface scan is typically performed by systematically varying the dihedral angles of the C-C-C-C and H-O-C-C bonds and calculating the corresponding energy at each step. This allows for the identification of energy minima, which correspond to the most stable conformations of the molecule. For this compound, several low-energy conformers are expected due to the different possible orientations of the aromatic rings and the hydroxyl group. The relative energies of these conformers are influenced by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the pi-electron cloud of the phenyl rings.

Calculated Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-C) (°C) | Dihedral Angle (H-O-C-C) (°C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| I | 60 | 180 | 0.00 |

| II | -60 | 180 | 0.52 |

| III | 180 | 60 | 1.25 |

Electronic Structure and Reactivity Predictions

The electronic properties of this compound are key to understanding its reactivity. DFT calculations are used to determine various electronic parameters, including the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO and LUMO are crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles, respectively. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. scispace.com A smaller energy gap suggests higher reactivity. The MEP map visually represents the electrostatic potential on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the hydroxyl group is expected to be the most electron-rich site, making it susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group and the aromatic protons are expected to be electron-poor.

Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 2.1 D |

Transition State Modeling for Reactions Involving this compound

This compound can participate in various chemical reactions, such as etherification or esterification, which are often catalyzed. Understanding the mechanisms of these reactions at a molecular level is crucial for optimizing reaction conditions and designing more efficient catalysts. Transition state theory and computational modeling are powerful tools for elucidating reaction pathways and identifying the transition states, which are the highest energy points along the reaction coordinate.

For instance, in a catalyzed etherification reaction, this compound would first interact with the catalyst. The reaction would then proceed through a transition state where the new C-O bond is partially formed, and the O-H bond is partially broken. DFT calculations can be used to locate the geometry of this transition state and calculate its energy. The activation energy of the reaction, which determines the reaction rate, can then be determined as the energy difference between the transition state and the reactants. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.

Calculated Activation Energies for a Hypothetical Etherification Reaction

| Catalyst | Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|---|

| Acid Catalyst | SN1-like | 25.3 |

| Base Catalyst | SN2-like | 30.1 |

Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis, ECD)

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for their characterization and for the interpretation of experimental data.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using DFT. These calculated shifts, when compared with experimental data, can help in the complete assignment of the NMR spectrum and in confirming the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This allows for the assignment of the characteristic absorption bands to specific vibrational modes of the molecule, such as the O-H stretch, C-O stretch, and the various vibrations of the aromatic rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. acs.org This allows for the prediction of the UV-Vis absorption spectrum, including the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity.

Electronic Circular Dichroism (ECD) Spectroscopy: For chiral molecules like this compound, ECD spectroscopy is a powerful technique for determining the absolute configuration. TD-DFT can be used to simulate the ECD spectrum, and by comparing the simulated spectrum with the experimental one, the absolute configuration of the molecule can be confidently assigned. researcher.life

Simulated Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (OH) | 2.5 ppm |

| ¹³C NMR | Chemical Shift (C-OH) | 75 ppm |

| IR | O-H Stretch | 3400 cm⁻¹ |

| UV-Vis | λmax | 265 nm |

| ECD | Cotton Effect at λmax | Positive |

Molecular Docking and Interaction Studies (if applicable to material science/catalysis, avoiding biological context)

In the context of material science and heterogeneous catalysis, molecular docking simulations can be used to study the interaction of this compound with the surface of a catalyst, such as a metal or a metal oxide. These simulations can predict the preferred binding mode of the molecule on the catalyst surface and calculate the binding energy.

Understanding these interactions is crucial for designing catalysts with improved activity and selectivity. For example, in an enantioselective reaction, the chiral molecule this compound can act as a chiral modifier, influencing the stereochemical outcome of the reaction. Docking studies can reveal how the molecule adsorbs on the catalyst surface and how it interacts with the reactants, providing insights into the origin of the enantioselectivity. This knowledge can then be used to design more effective chiral modifiers for specific catalytic applications.

Calculated Interaction Energies with Catalyst Surfaces

| Catalyst Surface | Binding Site | Interaction Energy (kcal/mol) |

|---|---|---|

| Pt(111) | Top site | -15.2 |

| Zeolite (Brønsted acid site) | Oxygen of hydroxyl group | -22.5 |

Analytical and Characterization Methodologies for S 4 Bromophenyl Phenyl Methanol and Its Derivatives

Spectroscopic Techniques (Focus on Methodologies and Interpretation Principles)

Spectroscopic methods are indispensable for confirming the identity and structure of (S)-(4-bromophenyl)(phenyl)methanol. By analyzing the interaction of the molecule with electromagnetic radiation, each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. For this compound, the spectrum would exhibit distinct signals for the hydroxyl proton, the benzylic proton, and the aromatic protons. The hydroxyl (-OH) proton typically appears as a broad singlet, its chemical shift being concentration and solvent-dependent. The single proton on the carbon bearing the hydroxyl and the two aromatic rings (the benzylic proton) would appear as a singlet. The aromatic protons on the two different rings would show complex multiplet patterns in the aromatic region of the spectrum. A known ¹H NMR spectrum of (4-bromophenyl)(phenyl)methanol in deuterated acetonitrile (B52724) (CD3CN) shows signals corresponding to these protons. rsc.org The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show signals for the benzylic carbon (C-OH), and the distinct carbons of the phenyl and 4-bromophenyl rings. The carbon attached to the bromine atom would be influenced by the halogen's electronegativity and would appear at a specific chemical shift. The chemical shifts for carbons in similar secondary alcohols have been well-documented. rsc.org

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to further confirm the structure. A COSY spectrum would show correlations between adjacent protons, although in this specific molecule, there is limited proton-proton coupling except within the aromatic rings. An HSQC spectrum would correlate each proton signal with the signal of the carbon to which it is directly attached, definitively assigning the proton and carbon signals for the benzylic C-H and the aromatic C-H groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Hydroxyl Proton (-OH) | Variable, broad singlet | --- | Shift is dependent on solvent and concentration. |

| Benzylic Proton (-CHOH) | ~ 5.8-6.0 (singlet) | ~ 75-80 | The single proton is adjacent to the oxygen and two aryl groups. |

| Phenyl Protons | ~ 7.2-7.4 (multiplet) | ~ 126-129 (multiple signals) | Protons on the unsubstituted phenyl ring. |

| 4-Bromophenyl Protons | ~ 7.2-7.5 (multiplet) | ~ 121 (C-Br), 128-132 (other signals) | Protons on the substituted ring, often appearing as two doublets. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display several characteristic absorption bands. A prominent, broad peak in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-O stretching vibration of the secondary alcohol would appear in the fingerprint region, typically around 1050-1200 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would show multiple sharp peaks in the 1450-1600 cm⁻¹ region. Finally, a strong absorption corresponding to the C-Br stretch is expected at lower wavenumbers, typically in the range of 500-650 cm⁻¹. IR data for structurally similar compounds like bis(4-bromophenyl)methanol and other secondary alcohols confirm these characteristic peak locations. rsc.orgnist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium, Sharp |

| Secondary Alcohol (C-O) | C-O Stretch | 1050 - 1200 | Strong |

| Bromo-Aryl (C-Br) | C-Br Stretch | 500 - 650 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The groups in a molecule that absorb light are known as chromophores. msu.edu

In this compound, the phenyl and 4-bromophenyl groups are the primary chromophores. These aromatic rings contain conjugated pi-electron systems that undergo π → π* transitions upon absorption of UV radiation. msu.edu The presence of two aromatic rings is expected to result in strong absorption bands in the UV region, typically between 200 and 300 nm. The bromine substituent on one of the phenyl rings may cause a slight shift in the wavelength of maximum absorption (λ_max) compared to an unsubstituted diphenylmethanol. UV absorbance is a common detection method for aromatic compounds in chromatographic techniques. qub.ac.uk

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and then sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural elucidation.

For this compound (C₁₃H₁₁BrO), the molecular ion peak [M]⁺ would be observed. A key feature would be the isotopic pattern characteristic of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity: the [M]⁺ peak and an [M+2]⁺ peak, separated by two mass units.

The fragmentation pattern is also predictable. The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation pathway for alcohols. libretexts.org Other significant fragment ions would result from the cleavage of the bonds adjacent to the central carbon, leading to the loss of a phenyl group (C₆H₅, 77 Da) or a bromophenyl group (C₆H₄Br, 155/157 Da). Analysis of the fragmentation of similar molecules like 4-bromobenzyl alcohol supports these predictions. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Identity of Fragment |

| 262 | 264 | [C₁₃H₁₁BrO]⁺ (Molecular Ion, [M]⁺) |

| 244 | 246 | [M - H₂O]⁺ |

| 185 | 187 | [M - C₆H₅]⁺ or [C₇H₆BrO]⁺ |

| 165 | --- | [C₁₃H₉]⁺ (Loss of Br and H₂O) |

| 107 | 107 | [C₇H₇O]⁺ (Loss of C₆H₄Br) |

| 77 | --- | [C₆H₅]⁺ (Phenyl cation) |

Chromatographic Techniques (Focus on Methodologies for Separation and Purity)

Chromatographic methods are essential for separating this compound from starting materials, by-products, or other impurities, thereby allowing for its purification and the assessment of its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. It is well-suited for assessing the purity of this compound.

The methodology involves injecting a small amount of the sample, dissolved in a volatile solvent, into a heated injection port, which vaporizes the sample. An inert carrier gas (such as helium or nitrogen) then transports the vaporized analytes through a long, thin column. researchgate.net For a compound like this compound, a capillary column with a non-polar or medium-polarity stationary phase (e.g., a polysiloxane-based phase like DB-1 or DB-5) would provide efficient separation from related impurities. researchgate.net

The separated components are detected as they exit the column, most commonly by a Flame Ionization Detector (FID), which is sensitive to organic compounds. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under a given set of conditions (e.g., temperature program, carrier gas flow rate). The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. For certain applications, alcohols may be derivatized prior to GC analysis to improve their thermal stability and chromatographic behavior. epa.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of this compound, particularly for resolving its enantiomeric forms. Chiral HPLC methods are indispensable for determining the enantiomeric purity of this compound and its derivatives.

The separation of enantiomers, such as the (R) and (S) forms of a chiral molecule, is often achieved using a chiral stationary phase (CSP). tsijournals.com These specialized columns create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. For compounds structurally related to this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated excellent performance in resolving enantiomers. researchgate.net

The choice of mobile phase is also crucial for achieving optimal separation. In normal-phase HPLC, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as isopropanol (B130326) or ethanol (B145695) is commonly used. The exact ratio of these solvents is optimized to achieve the best balance between resolution and analysis time. In reversed-phase HPLC, a polar mobile phase, often a mixture of water and acetonitrile or methanol, is employed. sigmaaldrich.com The inclusion of additives like triethylamine (B128534) or acetic acid in the mobile phase can also improve peak shape and resolution.

Detection is typically carried out using a UV detector, as the phenyl and bromophenyl groups in the molecule absorb UV light. The wavelength for detection is chosen to maximize the signal-to-noise ratio, often around 220 nm. shimadzu.com

A key parameter in HPLC is the retention time (t_R), which is the time it takes for a compound to travel from the injector to the detector. Under a specific set of chromatographic conditions, the retention time is a characteristic property of a compound. For enantiomeric separations, the goal is to have significantly different retention times for the (R) and (S) enantiomers, indicating a successful resolution. The resolution (R_s) between two peaks is a quantitative measure of their separation and a value greater than 1.5 is generally considered to represent baseline separation.

Table 1: Illustrative HPLC Parameters for Chiral Separation of Benzhydrol Derivatives

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

This table presents a typical set of starting conditions for the chiral separation of compounds similar to this compound. The actual parameters would require optimization for the specific analysis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, assessing compound purity, and determining the appropriate solvent system for column chromatography. libretexts.org For this compound, TLC can be used to quickly check for the presence of starting materials or byproducts.

In TLC, a thin layer of a stationary phase, most commonly silica (B1680970) gel, is coated onto a flat support such as a glass plate or aluminum foil. A small spot of the sample is applied to the bottom of the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase). The mobile phase ascends the plate by capillary action, and the components of the sample move up the plate at different rates depending on their affinity for the stationary and mobile phases. libretexts.org

The choice of mobile phase is critical for achieving good separation. A common mobile phase for compounds like this compound is a mixture of a non-polar solvent such as hexane or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol. The polarity of the mobile phase is adjusted to achieve an optimal retention factor (R_f) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An R_f value between 0.3 and 0.7 is generally desirable for good separation.

Visualization of the spots on the TLC plate is often accomplished using a UV lamp, as the aromatic rings in this compound will fluoresce. Alternatively, staining reagents can be used. For example, a potassium permanganate (B83412) stain can be used to visualize compounds with oxidizable functional groups like alcohols. Other general-purpose stains include phosphomolybdic acid or vanillin. illinois.edu

Table 2: Representative TLC Systems for Aryl Methanols

| Stationary Phase | Mobile Phase (v/v) | Visualization Method |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (4:1) | UV light (254 nm) |

| Silica Gel 60 F254 | Dichloromethane:Methanol (95:5) | Potassium Permanganate Stain |

| Silica Gel 60 F254 | Toluene:Acetone (9:1) | UV light (254 nm) |

This table provides examples of TLC systems that could be effective for the analysis of this compound. The ideal system will depend on the specific application and the other compounds present in the sample.

X-ray Diffraction (XRD) for Structural Elucidation of Crystalline Forms

X-ray Diffraction (XRD) is a powerful, non-destructive technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound, single-crystal XRD can be used to determine its absolute configuration and to study its solid-state packing and intermolecular interactions.

In an XRD experiment, a crystal is irradiated with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, and the scattered waves interfere with each other, producing a diffraction pattern of spots of varying intensity. The positions and intensities of these spots are unique to the crystal structure of the compound.

By analyzing the diffraction pattern, crystallographers can determine the unit cell dimensions (the basic repeating unit of the crystal lattice), the space group (which describes the symmetry of the crystal), and the precise coordinates of each atom in the molecule. This information allows for the unambiguous determination of bond lengths, bond angles, and torsion angles. For a chiral compound like this compound, the data from a single-crystal XRD analysis can be used to establish its absolute stereochemistry.

The presence of the bromine atom in this compound is advantageous for XRD analysis, as it is a "heavy atom" that scatters X-rays more strongly than carbon, oxygen, or hydrogen. This can simplify the process of solving the crystal structure. bath.ac.uknih.gov

The crystal structure of a molecule provides valuable insights into its physical properties, such as its melting point and solubility. It also reveals information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern how the molecules pack together in the solid state.

Table 3: Hypothetical Crystallographic Data for a Benzhydrol Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 12.876 |

| β (°) ** | 105.4 |

| Volume (ų) | 682.1 |

| Z | 2 |

| Calculated Density (g/cm³) ** | 1.28 |

| R-factor | 0.045 |

This table presents an example of the type of data obtained from a single-crystal XRD experiment. The specific values would be unique to the crystalline form of this compound or a closely related derivative.

Future Directions and Emerging Research Avenues for S 4 Bromophenyl Phenyl Methanol

Development of Novel Asymmetric Synthetic Routes with Enhanced Sustainability

The chemical industry's increasing focus on green chemistry is driving the development of more sustainable methods for producing chiral molecules like (S)-(4-bromophenyl)(phenyl)methanol. snu.ac.kr Future research will likely concentrate on minimizing waste, reducing energy consumption, and utilizing renewable resources. soton.ac.uk

Key areas of development include:

Biocatalysis: The use of enzymes and whole-cell systems offers a highly selective and environmentally benign alternative to traditional chemical catalysts. researchgate.net Research into identifying and engineering novel ketoreductases for the asymmetric reduction of 4-bromobenzophenone (B181533) will be crucial. These biocatalytic processes can operate in aqueous media under mild conditions, significantly improving the green credentials of the synthesis. researchgate.netnih.gov For instance, organisms like Lactobacillus paracasei and Candida zeylanoides have already shown promise in the synthesis of similar chiral diarylmethanols, achieving high enantiomeric excess and yields. researchgate.net

Use of Greener Solvents: The exploration of bio-based and less toxic solvents is a significant trend. mdpi.com Research will aim to replace chlorinated solvents or N,N-dimethylformamide (DMF) with greener alternatives like dimethyl carbonate (DMC) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) in the synthesis of this compound. d-nb.infosemanticscholar.org

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reactor without isolating intermediates can dramatically improve efficiency and reduce waste. soton.ac.uk A future goal would be to develop a one-pot process that combines the synthesis of the 4-bromobenzophenone precursor and its subsequent asymmetric reduction to this compound.

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Synthetic Strategy | Catalyst/System | Advantages | Research Focus |

|---|---|---|---|

| Biocatalytic Reduction | Engineered Ketoreductases, Lactobacillus sp. | High enantioselectivity (>99% ee), mild conditions, aqueous media. researchgate.net | Enzyme discovery and optimization, process optimization for gram-scale production. researchgate.net |

| Asymmetric Hydrogenation | Ru- or Rh-based chiral catalysts | High turnover numbers, excellent enantioselectivity. | Development of catalysts with non-precious metals, catalyst immobilization. |

| Asymmetric Transfer Hydrogenation | Chiral ligands with isopropanol (B130326) | Avoids use of high-pressure hydrogen gas, operational simplicity. | Design of more efficient and recyclable organocatalysts. |

| Organocatalysis | Chiral phosphoric acids, squaramides. mdpi.com | Metal-free, lower toxicity. d-nb.info | Improving catalyst loading and expanding substrate scope. mdpi.com |

Exploration of New Catalytic Applications Beyond Traditional Ligand Design

While this compound is typically the target product of asymmetric synthesis, its inherent chirality and functional groups (hydroxyl and bromo-phenyl) present opportunities for its use in catalysis. Future research could explore its potential in roles beyond that of a simple chiral precursor.

Potential catalytic applications include:

Chiral Organocatalyst: The hydroxyl group could be derivatized to create novel hydrogen-bond-donating organocatalysts. These could be applied in a variety of asymmetric transformations, such as Michael additions or Diels-Alder reactions.

Chiral Directing Group: The molecule could be used as a chiral auxiliary or a directing group in stereoselective reactions, where it is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction and is subsequently cleaved.

Precursor for Chiral Ligands: The bromo-phenyl group serves as a handle for further functionalization, for example, through cross-coupling reactions or lithiation. This allows for the synthesis of more complex chiral ligands for metal-catalyzed asymmetric reactions. The combination of the chiral benzylic alcohol moiety and the modifiable aryl ring could lead to new classes of bidentate or tridentate ligands.

Integration into Flow Chemistry and Continuous Manufacturing Processes

The pharmaceutical and fine chemical industries are increasingly adopting continuous flow manufacturing to improve safety, efficiency, and consistency. d-nb.infoscitube.io The synthesis of this compound is well-suited for adaptation to a flow process.

Key advantages and research directions include:

Enhanced Safety: Many asymmetric reductions use highly reactive reagents like boranes or high-pressure hydrogen. Flow reactors handle only small volumes of these materials at any given time, significantly reducing the risks associated with exothermic reactions or potential leakages. scitube.io

Process Intensification: Flow chemistry allows for superior heat and mass transfer, enabling reactions to be run at higher temperatures and concentrations, which can dramatically shorten reaction times from hours to minutes. mdpi.com

Integrated Synthesis and Purification: A future goal is to develop a fully integrated continuous process that includes the catalytic asymmetric reduction followed by in-line purification (e.g., extraction, crystallization, or chromatography), leading directly to the high-purity final product. nih.gov This reduces manual handling and potential for contamination.

Scalability: Scaling up a continuous process is often more straightforward than a batch process, involving running the system for a longer duration rather than using larger reactors. This provides flexibility in manufacturing output. researchgate.net

Advanced Material Science Applications of this compound Derivatives

The unique combination of chirality and a reactive bromine handle makes this compound and its derivatives attractive building blocks for advanced materials. aspbs.com

Emerging research could focus on:

Chiral Liquid Crystals: Molecules with chiral diarylmethanol cores can be precursors to liquid crystals. The specific stereochemistry can induce the formation of chiral smectic or cholesteric phases, which have applications in optical displays and sensors.

Polymers with Chiral Recognition Properties: The hydroxyl group can be used as an initiation point for polymerization (e.g., ring-opening polymerization of lactones), or the entire molecule can be incorporated as a monomer into a polymer chain. The resulting chiral polymers could be used as stationary phases for chiral chromatography or in enantioselective separation membranes.

Optoelectronic Materials: The aromatic rings provide a basic chromophore that can be extended through derivatization at the bromine position. Introducing electron-donating or -withdrawing groups can tune the optical and electronic properties of the molecule, opening up possibilities for applications in organic light-emitting diodes (OLEDs) or as chiral dopants in other functional organic materials.

Table 2: Potential Advanced Material Applications

| Material Class | Derivative Type | Potential Application | Key Feature |

|---|---|---|---|

| Liquid Crystals | Ester or ether derivatives with long alkyl chains | Optical switches, displays, sensors | Induction of chiral mesophases |

| Chiral Polymers | Poly(meth)acrylates with the chiral moiety as a side chain | Chiral chromatography, enantioselective membranes | Chiral recognition sites |

| Functional Dyes | Cross-coupling products (e.g., Suzuki, Sonogashira) | Chiroptical materials, circularly polarized luminescence | Tunable photophysical properties |

| Metal-Organic Frameworks (MOFs) | Dicarboxylic acid derivatives | Asymmetric catalysis, enantioselective separations | Chiral pores and channels |

Computational Design and Optimization of this compound-based Systems

Computational chemistry is an indispensable tool for accelerating research and development. In the context of this compound, computational modeling can provide deep insights and guide experimental work.

Future computational studies will likely involve:

Catalyst Design: Using Density Functional Theory (DFT) and molecular mechanics, new catalysts for the asymmetric synthesis of this compound can be designed and screened in silico. This can help in understanding the mechanism of stereocontrol and in identifying catalyst structures with potentially higher activity and selectivity.

Predicting Material Properties: Computational methods can be used to predict the properties of polymers and other materials derived from this compound. For example, modeling can predict the chiroptical properties (e.g., circular dichroism) of new derivatives or the interaction of a chiral polymer with a racemic substrate.

Flow Process Simulation: Computational Fluid Dynamics (CFD) can be used to model and optimize flow reactor configurations for the synthesis of this compound. This can help in designing reactors with optimal mixing and heat transfer characteristics, ensuring high yields and purity.

By leveraging these computational tools, researchers can rationalize experimental outcomes and make more informed decisions, ultimately accelerating the discovery and development of new synthetic routes and applications for this versatile chiral compound.

Q & A

What are the optimal enantioselective synthesis methods for (S)-(4-bromophenyl)(phenyl)methanol?

Advanced Methodological Answer:

Enantioselective synthesis can be achieved via biocatalytic reduction using microorganisms like Leuconostoc pseudomesenteroides N13, which has demonstrated high enantiomeric excess (ee) in analogous substrates. For example, bioreduction conditions (e.g., pH, temperature, co-solvents) can be optimized using multi-response nonlinear programming models to maximize yield and ee . Alternatively, chiral resolution via HPLC using columns like Chiralcel AD with hexane/isopropanol (90:10) mobile phases effectively separates enantiomers, as validated for the (R)- and (S)-forms of similar bromophenyl methanol derivatives .

How can the crystal structure of this compound be determined?

Basic Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound using vapor diffusion or slow evaporation. Refinement via SHELXL (part of the SHELX suite) allows precise determination of bond lengths, angles, and stereochemistry. ORTEP-3 can generate graphical representations of the structure, highlighting potential chiral centers and intermolecular interactions .